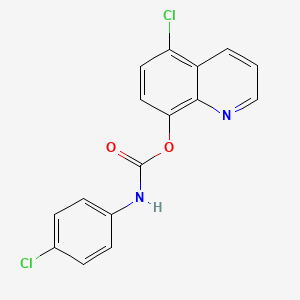
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.305 g/mol . It is also known by its systematic name, 1,4,4a,9a-tetrahydro-2,3-dimethylanthraquinone . This compound is a derivative of anthraquinone, which is a well-known organic compound used in various industrial applications.
Méthodes De Préparation
The synthesis of 2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 2,3-dimethyl-1,4-naphthoquinone with a suitable reducing agent . Industrial production methods may involve the use of catalytic hydrogenation or other advanced techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding quinones, while reduction can yield hydroquinones .
Applications De Recherche Scientifique
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex organic molecules . Additionally, the compound is used in industrial processes, such as the production of dyes and pigments .
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions . This property allows it to participate in redox reactions, which are crucial in various biological and chemical processes . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione can be compared with other similar compounds, such as 2,3-dimethyl-1,4-naphthoquinone and 1,4,4a,9a-tetrahydroanthracene-9,10-dione . These compounds share similar structural features but differ in their chemical reactivity and applications . The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties .
Propriétés
Numéro CAS |
2670-23-7 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2,3-dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H16O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-6,13-14H,7-8H2,1-2H3 |
Clé InChI |
YFXCHAUHDMOLPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC2C(C1)C(=O)C3=CC=CC=C3C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


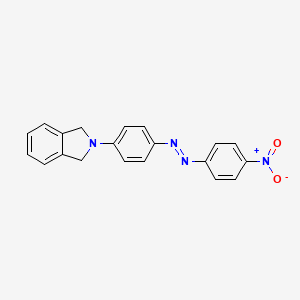
![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)
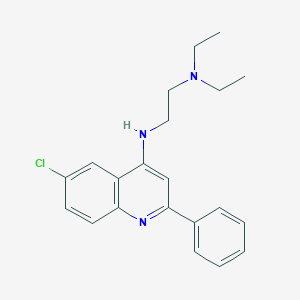

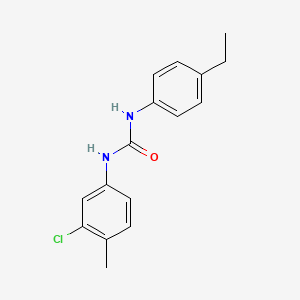
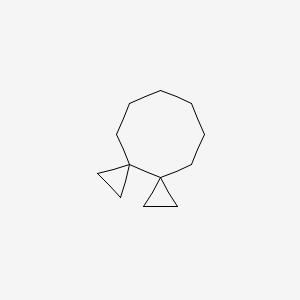
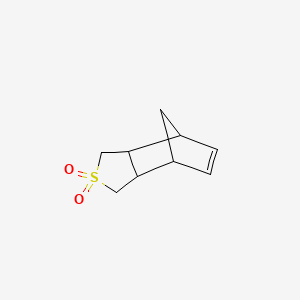
![9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-](/img/structure/B11945537.png)

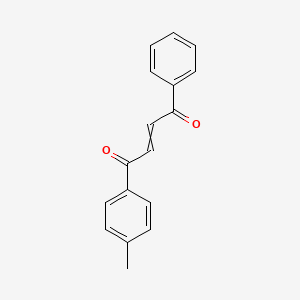

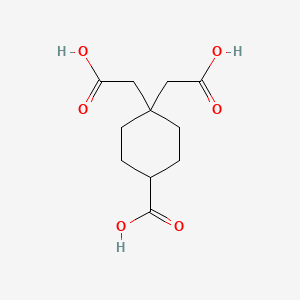
![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)
